1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrole ring substituted with methoxy and aldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde typically involves the reaction of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with methoxy and aldehyde functional groups under controlled conditions. Specific details on the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The methoxy group may influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: Another compound with a similar pyrrole ring structure but different functional groups.
1H-Pyrrolo[2,3-f]quinoline, 5-methoxy-2,3,7,9-tetramethyl-: A compound with a similar methoxy substitution but a different core structure.
Uniqueness
1-Methoxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of methoxy and aldehyde groups on the pyrrole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-methoxy-2,2,5,5-tetramethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO2/c1-9(2)6-8(7-12)10(3,4)11(9)13-5/h6-7H,1-5H3 |
InChI Key |
GANOROGITUAWSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C(N1OC)(C)C)C=O)C |
Origin of Product |
United States |
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